
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is a chemical compound with potential applications in various fields, including pharmaceuticals and fine chemicals. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a formyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester typically involves the reaction of cis-3-formylcyclobutylamine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Carbamic acid, N-(cis-3-carboxycyclobutyl)-, phenylmethyl ester
Reduction: Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Substitution: Products depend on the nucleophile used, resulting in different substituted esters
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (3-formylcyclobutyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3-formylcyclobutyl)-, methyl ester
Uniqueness
Carbamic acid, N-(cis-3-formylcyclobutyl)-, phenylmethyl ester is unique due to its specific structural features, such as the cis-3-formylcyclobutyl moiety and the phenylmethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
benzyl N-(3-formylcyclobutyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2,(H,14,16) |
InChI-Schlüssel |
RQWBKKRISWZEQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


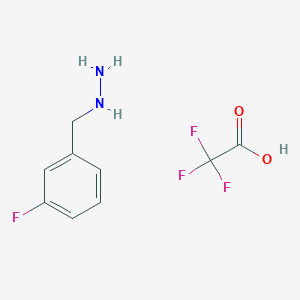
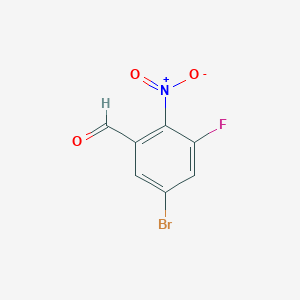


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B15130939.png)
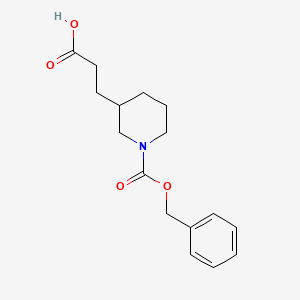
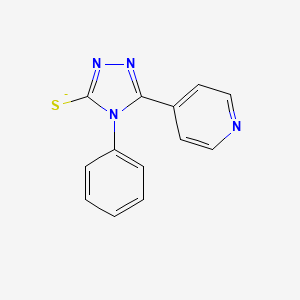
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
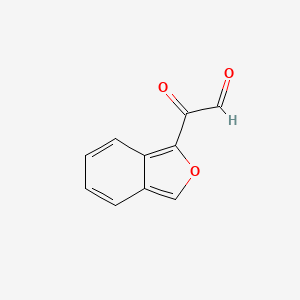
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
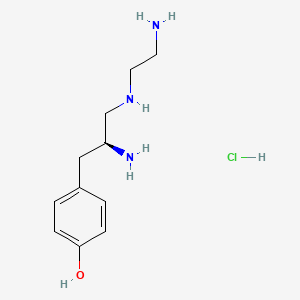
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

